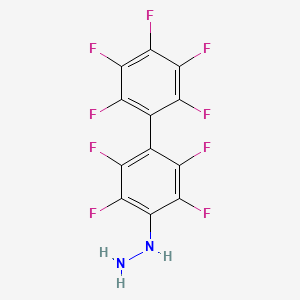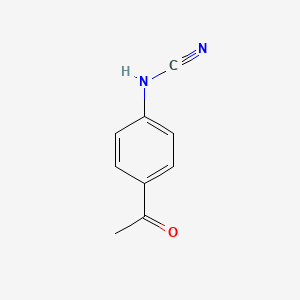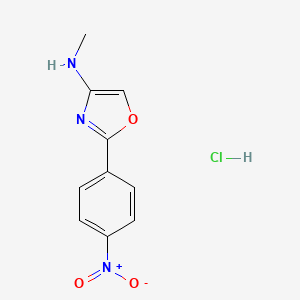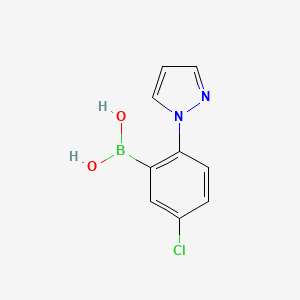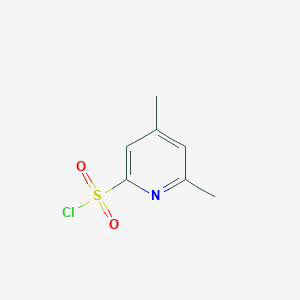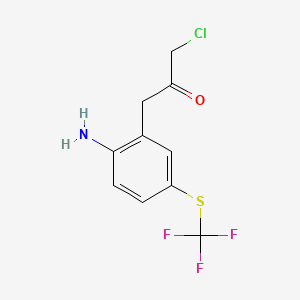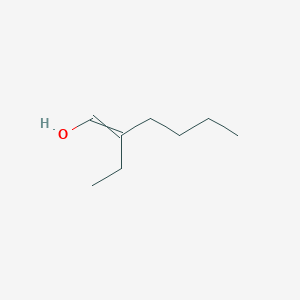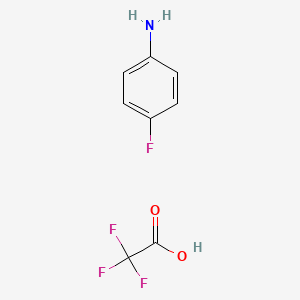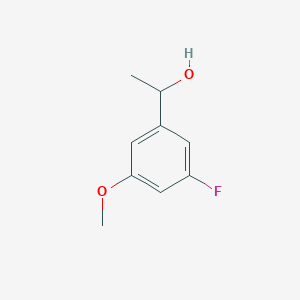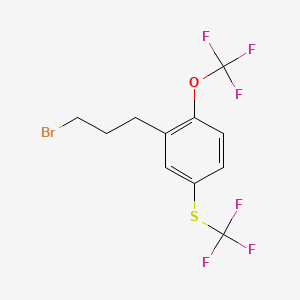
1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C11H9BrF6OS. This compound is characterized by the presence of bromopropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents in the desired positions.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under specific conditions.
Thioether Formation: The trifluoromethylthio group is added through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The trifluoromethoxy and trifluoromethylthio groups can participate in coupling reactions, forming complex molecules.
Common reagents used in these reactions include N-bromosuccinimide, trifluoromethyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites, while the trifluoromethoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene include:
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Differing in the position of substituents on the benzene ring.
1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene: Featuring an ethoxy group instead of a trifluoromethylthio group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H9BrF6OS |
|---|---|
Molecular Weight |
383.15 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-5-1-2-7-6-8(20-11(16,17)18)3-4-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
KVGXUEOVFZOPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCCBr)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


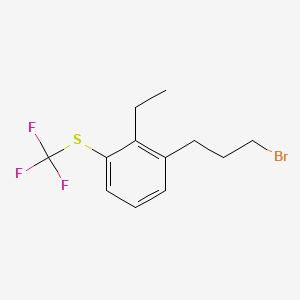
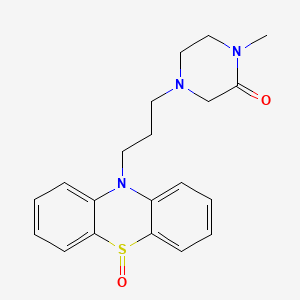
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)

